Paratocarpin B

Beschreibung

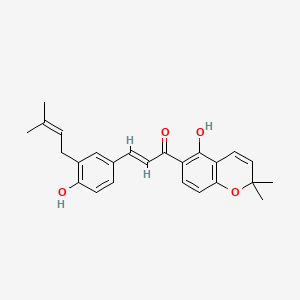

Structure

3D Structure

Eigenschaften

CAS-Nummer |

161099-57-6 |

|---|---|

Molekularformel |

C25H26O4 |

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C25H26O4/c1-16(2)5-8-18-15-17(6-10-21(18)26)7-11-22(27)19-9-12-23-20(24(19)28)13-14-25(3,4)29-23/h5-7,9-15,26,28H,8H2,1-4H3/b11-7+ |

InChI-Schlüssel |

WRNYEZGVIHDIGH-YRNVUSSQSA-N |

Isomerische SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C3=C(C=C2)OC(C=C3)(C)C)O)O)C |

Kanonische SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C3=C(C=C2)OC(C=C3)(C)C)O)O)C |

Herkunft des Produkts |

United States |

Isolation and Dereplication Methodologies of Paratocarpin B

The discovery and study of Paratocarpin B rely on its successful isolation from natural sources and its efficient identification, a process known as dereplication.

Botanical Sources and Biodiversity Screening

This compound has been isolated from several distinct plant species, highlighting its presence across different botanical families.

The roots and stolons of Glycyrrhiza glabra, commonly known as licorice, are a significant source of this compound. nih.govresearchgate.net Research focused on identifying cancer chemopreventive agents led to the isolation of this compound alongside other phenolic compounds from the chloroform (B151607) and dichloromethane (B109758) extracts of this plant. researchgate.net In these studies, this compound was identified as one of seven known phenolic compounds isolated from the roots and stolons of licorice. nih.gov The compound is often found with other flavonoids and chalcones, such as formononetin, glabridin, and isoliquiritigenin. nih.govresearchgate.net

Investigations into the chemical constituents of Boesenbergia rotunda, or fingerroot, have also identified this compound. nih.gov This perennial herb, belonging to the Zingiberaceae family, is utilized in traditional medicine and culinary practices. nih.govbuyraretropicalplants.com Phytochemical analysis of the rhizomes of B. rotunda revealed the presence of this compound, which was extracted using ethanol. nih.govresearchgate.net

Artocarpus sericicarpus, a large rainforest tree native to Southeast Asia, is another botanical source of this compound. pensoft.netwikipedia.org Studies on the ethanolic extract of the leaves of A. sericicarpus have identified Paratocarpins B, C, D, E, J, and L. pensoft.netpensoft.net This plant is a member of the Moraceae family, which also includes jackfruit and breadfruit. wikipedia.org

This compound was first reported from Paratocarpus venenosa (syn. Artocarpus venenosa). pensoft.netpensoft.net The Fabaceae family, which includes Glycyrrhiza species, is known for producing a variety of prenylated flavonoids. mdpi.com The genus Artocarpus is a rich source of phenolic compounds, including flavonoids, stilbenoids, and chalcones. pensoft.netresearchgate.net

Advanced Chromatographic Separation Techniques for this compound

The isolation and purification of this compound from complex plant extracts are achieved through various advanced chromatographic techniques. nih.govkhanacademy.org These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. drugfuture.com

Commonly employed techniques include:

Column Chromatography: A fundamental technique used for the purification of individual compounds from a mixture. nih.gov

Thin-Layer Chromatography (TLC): Often used for the rapid separation and qualitative analysis of compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that utilizes high pressure to pass the solvent through the column, leading to a more efficient separation. nih.gov

In a typical workflow, a crude plant extract is subjected to a series of chromatographic steps to isolate this compound. For instance, the chloroform extract of Glycyrrhiza glabra roots and stolons was processed to yield several phenolic compounds, including this compound. researchgate.net

Table 1: Chromatographic Techniques for Natural Product Separation

| Technique | Principle | Common Application |

| Column Chromatography | Separation based on differential adsorption of compounds to the stationary phase. | Preparative separation of compounds. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily for qualitative analysis. | Monitoring reaction progress and identifying compounds. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force the solvent through the column. | Quantitative and preparative separation of complex mixtures. nih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of essential oils and other volatile compounds. |

High-Throughput Dereplication Strategies in Natural Product Discovery

Dereplication is a critical process in natural product research that aims to rapidly identify known compounds in a mixture, thereby avoiding their redundant isolation. chimia.ch This allows researchers to focus on discovering novel chemical structures. chimia.ch

High-throughput dereplication strategies often involve the use of liquid chromatography-mass spectrometry (LC-MS). nih.gov This technique couples the separation power of LC with the sensitive detection and structural information provided by MS. By comparing the obtained mass spectral data with databases of known compounds, researchers can quickly identify the presence of compounds like this compound in a crude extract. nih.govresearchgate.net

Modern dereplication workflows may also incorporate other analytical data, such as UV spectra and NMR data, to increase the confidence of identification. chimia.ch Software tools are often used to automate the process of data analysis and comparison with spectral libraries. mdpi.com

Structural Elucidation and Spectroscopic Characterization of Paratocarpin B

Advanced Spectroscopic Methods for Structure Determination

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been instrumental in elucidating the structure of Paratocarpin B. These advanced analytical techniques provide complementary information that, when pieced together, reveals the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to characterize this compound.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound provides crucial information about the number and types of hydrogen atoms present in the molecule, as well as their chemical environment. Key signals in the ¹H NMR spectrum of this compound include:

A 2,2-dimethylpyran ring: Indicated by signals at approximately δ 1.45 (6H, singlet) and two doublets at δ 5.73 and δ 6.71 (each 1H, J = 10 Hz). clockss.org

A 3,3-dimethylallyl group (prenyl group): Characterized by signals around δ 1.73 and δ 1.75 (each 3H, singlet), δ 3.37 (2H, broad doublet, J = 7 Hz), and δ 5.38 (1H, multiplet). clockss.org

Ortho-coupled aromatic protons: Observed as two doublets at δ 6.37 and δ 8.02 (each 1H, J = 9 Hz). clockss.org

An ABX-type system of aromatic protons: Giving rise to signals at δ 6.94 (1H, doublet, J = 8 Hz), δ 7.60 (1H, doublet of doublets, J = 2 and 8 Hz), and δ 7.64 (1H, doublet, J = 2 Hz). clockss.org

Two olefinic protons: Appearing as doublets at δ 7.74 and δ 7.85 (each 1H, J = 15 Hz), indicating a trans geometry. clockss.orgalliedacademies.org

A hydrogen-bonded hydroxyl group: Evidenced by a singlet at a downfield chemical shift of δ 14.08. clockss.org

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are consistent with the proposed chalcone (B49325) structure, with the carbonyl carbon typically appearing in the range of δ 188.6 to 194.6 ppm. alliedacademies.org Analysis of the ¹³C NMR spectrum of this compound, in comparison with related compounds, has confirmed the assignment of all carbon atoms within the molecule. clockss.org

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 158.3 | |

| 3 | 105.8 | 6.37 (1H, d, J=9) |

| 4 | 162.2 | |

| 5 | 108.0 | |

| 6 | 129.9 | 8.02 (1H, d, J=9) |

| 1' | 113.1 | |

| 2' | 129.5 | 7.64 (1H, d, J=2) |

| 3' | 127.3 | |

| 4' | 160.0 | |

| 5' | 115.8 | 6.94 (1H, d, J=8) |

| 6' | 131.2 | 7.60 (1H, dd, J=2, 8) |

| α | 125.8 | 7.74 (1H, d, J=15) |

| β | 142.1 | 7.85 (1H, d, J=15) |

| C=O | 191.9 | |

| 2'' | 77.8 | |

| 3'' | 127.8 | 6.71 (1H, d, J=10) |

| 4'' | 115.8 | 5.73 (1H, d, J=10) |

| Me-2'' | 28.1 | 1.45 (6H, s) |

| 1''' | 28.3 | 3.37 (2H, br d, J=7) |

| 2''' | 122.1 | 5.38 (1H, m) |

| 3''' | 132.8 | |

| Me-3''' | 17.8 | 1.75 (3H, s) |

| Me-3''' | 25.8 | 1.73 (3H, s) |

| 4'-OH | ||

| 5-OH | 14.08 (1H, s) |

Note: Data is based on reported values in the literature and may vary slightly depending on the solvent and experimental conditions. clockss.org

Two-dimensional NMR experiments have been crucial in assembling the complete structure of this compound by establishing correlations between different nuclei. google.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which helps to determine the stereochemistry and conformation of the molecule. For this compound, NOESY data was used to confirm the location of the 3,3-dimethylallyl group on the B-ring. clockss.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, the molecular formula has been determined to be C₂₅H₂₆O₄. clockss.org The experimentally measured mass from HRMS (m/z 390.1782 [M]⁺) was found to be in close agreement with the calculated mass for this formula (390.1831). clockss.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides valuable structural information. The fragmentation of prenylated flavonoids like this compound can involve characteristic neutral losses, such as the loss of 42 u and 56 u from the prenyl group, which can help in their identification within complex mixtures. researchgate.net The electron ionization mass spectrum (EI-MS) of this compound shows a molecular ion peak at m/z 390 and significant fragment ions at m/z 375, 203, and 187. clockss.org

Ion Mobility Spectrometry (IMS-MS) Integration for Conformational Insight

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When integrated with mass spectrometry, it provides an additional dimension of separation based on the ion's rotational cross-section, offering valuable insights into its three-dimensional structure. For a molecule like this compound, which possesses conformational flexibility, particularly around the single bonds of the propenone linker, IMS-MS could distinguish between different conformers that may exist in the gas phase.

While specific IMS-MS studies on this compound have not been reported in the literature, the technique's utility for analyzing other complex biomolecules is well-documented. nih.govnih.gov The collision cross-section (CCS) is a key physical property obtained from ion mobility experiments that reflects the ion's size and shape. nih.gov By coupling experimental CCS values with theoretical calculations from molecular modeling, researchers can validate predicted low-energy conformations. This approach would allow for the characterization of the predominant gas-phase shape of this compound, providing clues about intermolecular and intramolecular interactions that stabilize its structure.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information on bond lengths, bond angles, and the absolute configuration of stereogenic centers. springernature.comnih.gov The process involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern is used to generate an electron density map from which the precise position of each atom in the crystal lattice can be determined.

For a chiral molecule, X-ray crystallography can determine its absolute configuration through the anomalous dispersion effect, which is the result of interactions between the X-rays and the core electrons of the atoms. mit.edu Although this compound itself is achiral and does not have stereocenters, X-ray crystallography would still be invaluable. It would confirm the planar nature of the aromatic rings and the trans configuration of the α,β-unsaturated ketone system, which is predicted by other spectroscopic methods. To date, a crystal structure for this compound has not been deposited in public databases. Should a structure be determined, it would provide the most accurate and detailed picture of its solid-state conformation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used in the structural elucidation of organic compounds. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. researchgate.net

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of hydroxyl groups, a conjugated ketone, aromatic rings, and an ether linkage can be confirmed by specific peaks.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching, H-bonded | 3500 - 3200 (broad) |

| C-H (aromatic & vinyl) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 2980 - 2850 |

| α,β-Unsaturated C=O | Stretching | 1650 - 1630 |

| C=C (aromatic & vinyl) | Stretching | 1600 - 1450 |

The UV-Vis spectrum of this compound is dictated by its extensive chromophore, which consists of two aromatic rings connected by a conjugated α,β-unsaturated ketone system. This extended π-system allows for π → π* electronic transitions, resulting in strong absorption bands in the UV-Vis region. Chalcones typically exhibit two major absorption bands.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Bands for this compound

| Band | Electronic Transition | Expected Wavelength (λmax) | Chromophore |

|---|---|---|---|

| Band I | π → π* | 340 - 390 nm | Cinnamoyl system (B-ring and propenone linker) |

These spectroscopic data are crucial for the initial identification and confirmation of the chalcone scaffold in this compound.

Computational Approaches in Structural Elucidation

Computational chemistry offers powerful tools that complement experimental data, providing deeper insights into molecular structure and dynamics.

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling and simulation techniques are used to predict the three-dimensional structures and conformational preferences of molecules. nih.govresearchgate.net For a flexible molecule like this compound, methods such as Density Functional Theory (DFT) can be employed to perform geometry optimization and calculate the relative energies of different possible conformers. This allows for the identification of the most stable, low-energy conformations.

A conformational analysis of this compound would focus on the rotational barriers around the single bonds linking the aromatic rings to the propenone bridge. Such studies can help predict the preferred spatial arrangement of the molecule, which is critical for understanding its interaction with biological targets. Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts or IR vibrational frequencies, which can then be compared with experimental data to validate the proposed structure.

Machine Learning-Assisted Structure Prediction from Spectroscopic Data

The field of structural elucidation is increasingly benefiting from the application of machine learning (ML). maastrichtuniversity.nl ML models can be trained on large databases of known compounds and their corresponding spectroscopic data (e.g., NMR, MS/MS). frontiersin.orgacs.org These trained models can then predict the structure or substructures of an unknown compound from its experimental spectra. researchgate.net

While no specific ML-based prediction for this compound has been published, this approach holds significant potential. For instance, an ML algorithm trained on a vast library of natural product 13C NMR spectra could predict, with high accuracy, that the spectrum of this compound belongs to the flavonoid or chalcone class. acs.org More advanced models can even propose complete chemical structures by analyzing fragmentation patterns from mass spectrometry data or by correlating multidimensional NMR data. medium.com As these computational tools become more sophisticated, they will serve as a rapid and powerful aid in the de novo structural elucidation of novel natural products.

Biosynthetic Pathway Investigations of Paratocarpin B

Elucidation of Chalcone (B49325) Biosynthesis in Producer Organisms

The backbone of Paratocarpin B is a chalcone, a class of plant secondary metabolites synthesized through the phenylpropanoid pathway. In higher plants, the formation of the characteristic C6-C3-C6 chalcone structure is a well-established process. scielo.br It commences with the amino acid L-phenylalanine, a product of the shikimic acid pathway. scielo.br Through a series of enzymatic reactions, L-phenylalanine is converted to p-coumaroyl-CoA, which provides the B-ring and the three-carbon bridge of the chalcone skeleton. scielo.br

The crucial condensation step is catalyzed by chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis. mdpi.com CHS facilitates the joining of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the A-ring, ultimately yielding naringenin (B18129) chalcone. scielo.br This foundational chalcone then serves as a precursor for a vast array of flavonoids. scielo.br In leguminous plants, chalcone isomerase can then convert the chalcone into a flavanone, which is a precursor for other flavonoid classes like flavones and isoflavones. scielo.br

Studies on Artocarpus species, the natural source of this compound, have identified the presence of chalcone synthase genes. For instance, research on breadfruit (Artocarpus altilis) led to the isolation and characterization of the AaCHS gene. mdpi.com The expression of this gene was found to be correlated with the total flavonoid content in the plant, highlighting its central role in the biosynthesis of these compounds within the genus. mdpi.com

| Precursor | Intermediate | Key Enzyme | Product |

| L-Phenylalanine | p-Coumaroyl-CoA | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

| Malonyl-CoA | - | Acetyl-CoA carboxylase | Malonyl-CoA |

| p-Coumaroyl-CoA + 3x Malonyl-CoA | - | Chalcone Synthase (CHS) | Naringenin Chalcone |

This table outlines the initial steps in the biosynthesis of the chalcone backbone.

Enzymatic Studies of Key Biosynthetic Steps Relevant to Prenylchalcones

A defining feature of this compound is the presence of a prenyl group, a five-carbon isoprene (B109036) unit, attached to the chalcone scaffold. This prenylation is a critical step in its biosynthesis and is catalyzed by a class of enzymes known as prenyltransferases (PTases). nih.gov These enzymes facilitate the transfer of a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), to an acceptor molecule, in this case, a chalcone precursor. nih.gov

Aromatic prenyltransferases, found in bacteria and fungi, are particularly relevant to the study of prenylated natural products. nih.gov These enzymes are known to play a significant role in the diversification and enhancement of the biological activities of these compounds. nih.gov The addition of the hydrophobic prenyl group is thought to facilitate the interaction of the molecule with cell membranes, potentially increasing its bioactivity. wikipedia.org

Enzymatic studies have demonstrated the synthesis of various prenylated compounds using these enzymes. nih.gov While specific enzymatic studies on the prenylation of the direct chalcone precursor to this compound are not extensively documented, the general mechanisms of aromatic prenyltransferases provide a strong model for how this reaction occurs. The enzyme would likely recognize a specific position on the chalcone ring for the electrophilic addition of the prenyl cation derived from DMAPP.

Precursor Incorporation and Metabolic Labeling Studies

To definitively trace the biosynthetic pathway of a natural product like this compound, precursor incorporation and metabolic labeling studies are invaluable tools. These techniques involve feeding isotopically labeled precursors to the producer organism and then tracking the incorporation of the label into the final product.

For instance, the use of ¹³C-labeled precursors can help to validate the flow of carbon through a proposed pathway. researchgate.net In the context of this compound, feeding an Artocarpus plant with ¹³C-labeled phenylalanine or acetate (B1210297) (a precursor to malonyl-CoA) would be expected to result in a labeled this compound molecule, confirming their roles as building blocks.

Metabolic labeling with bioorthogonal tags, such as alkyne-modified isoprenoid analogues, has emerged as a powerful method to study prenylated molecules. nih.govnih.gov In this approach, a synthetic precursor analogue bearing a "clickable" functional group is introduced into the cells. nih.gov This analogue is then incorporated into molecules like this compound through the action of prenyltransferases. Subsequent reaction with a fluorescent probe allows for the visualization and identification of the newly synthesized prenylated compounds. nih.gov While this technique has been primarily applied to study protein prenylation, it holds significant potential for elucidating the biosynthesis of prenylated secondary metabolites. nih.govnih.gov

| Labeled Precursor | Expected Labeled Moiety in this compound | Purpose of Labeling |

| ¹³C-Phenylalanine | B-ring and C3-bridge of the chalcone core | To confirm the origin of the C6-C3 unit |

| ¹³C-Acetate | A-ring of the chalcone core (via malonyl-CoA) | To confirm the origin of the C6 unit |

| Alkyne-modified DMAPP analogue | Prenyl group | To specifically track the prenylation step |

This table illustrates potential metabolic labeling experiments to investigate the biosynthesis of this compound.

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Engineering

The elucidation of a biosynthetic pathway opens the door to metabolic engineering, a field that aims to modify the metabolic networks of organisms to enhance the production of desired compounds. nih.gov This approach is particularly attractive for complex natural products like this compound, which are often produced in low quantities in their native hosts. nih.gov

Genetic and molecular biology techniques are at the core of these engineering efforts. wikipedia.orgjh.edugmb.org.br The identification and cloning of the genes encoding the key biosynthetic enzymes, such as chalcone synthase and the specific prenyltransferase, are the first steps. These genes can then be introduced into a microbial host, such as Escherichia coli or yeast, which can be more easily cultivated and optimized for production. nih.gov

Furthermore, the expression of these genes can be fine-tuned to increase the metabolic flux towards the target compound. For example, upregulating the expression of chalcone synthase and the relevant prenyltransferase could lead to higher yields of this compound. mdpi.com Conversely, down-regulating competing pathways can also be an effective strategy. The field of synthetic biology offers advanced tools, such as CRISPR-Cas9, for precise genome editing to achieve these goals. The reconstruction of multi-enzyme pathways in microorganisms has been successfully applied to the production of other flavonoids and terpenoids, providing a roadmap for the potential bio-production of this compound. nih.govnih.gov

Chemical Synthesis and Analog Development of Paratocarpin B

Total Synthesis Strategies of Paratocarpin B

The total synthesis of natural products is a fundamental aspect of organic chemistry that confirms the structure of a molecule and provides a route for producing it from simpler, commercially available starting materials. scholarsresearchlibrary.com The first total synthesis of this compound was reported by Luo et al. in 2012. wanfangdata.com.cn The primary strategy for constructing the characteristic chalcone (B49325) scaffold of this compound is the Claisen-Schmidt condensation. smolecule.comresearchgate.net

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler precursors. smolecule.com For this compound, a prenylated chalcone, the key structural feature is the α,β-unsaturated ketone system that links two aromatic rings.

The primary disconnection strategy involves breaking the bond between the α- and β-carbons of the enone system. This corresponds to the reverse of a Claisen-Schmidt condensation reaction. smolecule.comijariit.com This disconnection reveals two simpler precursor molecules:

A substituted acetophenone (B1666503) (Ring A precursor).

A substituted benzaldehyde (B42025) (Ring B precursor).

For this compound, the analysis leads to 2',4'-dihydroxyacetophenone (B118725) and a correspondingly substituted benzaldehyde bearing a prenyl group. The synthesis, therefore, involves the base-catalyzed condensation of these two building blocks to form the chalcone structure. smolecule.com

Stereoselective Synthetic Routes

The double bond in the chalcone core can exist as either E (trans) or Z (cis) isomers. The trans isomer is generally the more thermodynamically stable and biologically active form. nih.gov Therefore, synthetic routes must be stereoselective to favor the formation of the desired E-isomer.

The Claisen-Schmidt condensation is inherently stereoselective, typically yielding the (E)-chalcone with high selectivity under thermodynamic control. shd-pub.org.rsrsc.orgresearchgate.net Various methods, including enzyme-catalyzed reactions and ultrasound-promoted synthesis, have been developed to produce (E)-chalcones with very high stereoselectivity. shd-pub.org.rsscielo.org.za The reaction of 1-acyl-2-phenylacetylenes with triphenylphosphine (B44618) in water also provides an efficient and highly stereoselective route to (E)-chalcones. researchgate.net

Semi-Synthesis and Structural Modification Approaches

Semi-synthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for chemical modifications. semanticscholar.org This approach can be more efficient than total synthesis for producing complex molecules, as nature has already performed much of the synthetic work. nih.gov

For this compound, a semi-synthetic strategy could involve isolating a structurally related, more abundant natural flavonoid and then introducing the specific functionalities of this compound, such as the prenyl group. For example, xanthohumol, a readily available prenylated chalcone from hops, is an ideal starting material for the semi-synthesis of other pyranoflavonoids. nih.gov Structural modifications of naturally occurring compounds, such as those from licorice, are a common strategy to enhance or alter their biological activities. mdpi.com This can include reactions like methylation, hydroxylation, or altering existing side chains to produce novel derivatives. smolecule.com

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is crucial for understanding structure-activity relationships (SAR) and for developing compounds with improved potency or selectivity. iiarjournals.orgnih.gov Numerous studies have focused on synthesizing libraries of chalcone derivatives by modifying the substitution patterns on both aromatic rings and the linker. scholarsresearchlibrary.comijariit.comjocpr.com

Design Principles for Analog Libraries

The design of a chemical library of this compound analogs is guided by principles aimed at systematically probing the molecule's interaction with biological targets. Key strategies include:

Scaffold Modification: The core chalcone structure can be altered. For instance, fusing a furan (B31954) ring to the A-ring of the chalcone has been shown to enhance antiproliferative activity. iiarjournals.org

Substitution Pattern Variation: Different electron-donating and electron-withdrawing groups can be introduced onto the aromatic A and B rings to modify the molecule's electronic properties and its potential for hydrogen bonding and other interactions. researchgate.net

Lipophilicity Modulation: The introduction or modification of hydrophobic side chains, such as the prenyl group, can enhance interactions with cellular membranes and influence biological activity. scholarsresearchlibrary.comjocpr.com

Active Splicing Principle: Combining structural motifs from different active compounds can lead to new hybrid molecules with enhanced properties. This has been used to design chalcone derivatives containing an indanone moiety. acs.org

These principles allow for the creation of diverse libraries of compounds for screening, which can lead to the identification of more potent and selective drug candidates. scielo.brjapsonline.com

Exploration of Prenyl Chalcone Scaffolds for Enhanced Activity

The prenyl group is a key feature of this compound and many other bioactive flavonoids, often enhancing their biological effects by increasing lipophilicity and facilitating membrane interaction. scholarsresearchlibrary.comfrontiersin.org The position and nature of the prenyl substituent on the chalcone scaffold are critical determinants of activity. researchgate.net

A study on the anti-inflammatory properties of various naturally occurring prenylated chalcones provided significant insight into the structure-activity relationship of this class of compounds. The research demonstrated that the location of the prenyl group has a profound impact on biological activity. rhhz.net

Table 1: Effect of Prenyl Group Position on Anti-inflammatory Activity of Chalcones

Data sourced from a study on the anti-inflammatory effects of synthesized chalcones. rhhz.net

The results clearly indicated that chalcones with a prenyl group located on the B-ring (the aldehyde-derived part) exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production. rhhz.net In contrast, chalcones where the prenyl group was attached to the A-ring (the acetophenone-derived part) showed weak or no inhibitory activity. rhhz.net This finding provides a crucial design principle for developing new prenylated chalcone analogs with enhanced anti-inflammatory potential, highlighting the importance of exploring different substitution patterns on the chalcone scaffold.

Preclinical Pharmacological Investigations: Mechanistic Insights of Paratocarpin B

Cellular and Molecular Mechanisms of Biological Activities

Paratocarpin B, a prenylated flavonoid, has been the subject of preclinical research to elucidate its biological activities at the cellular and molecular level. Investigations have primarily focused on its anti-inflammatory and antioxidant properties, revealing its potential to modulate key signaling pathways and neutralize reactive species.

The anti-inflammatory effects of this compound are attributed to its ability to interfere with critical inflammatory cascades, including the production of nitric oxide and the activity of the NF-κB signaling pathway.

This compound has demonstrated significant inhibitory effects on the production of nitric oxide (NO) in activated microglial cells. mdpi.comnih.gov Microglia, the primary immune cells of the central nervous system, can produce excessive amounts of NO when stimulated, contributing to neuroinflammatory processes. Research using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation, established that this compound can effectively suppress NO generation. mdpi.comnih.gov This inhibitory action is dose-dependent, with a reported half-maximal inhibitory concentration (IC50) of 18.18 ± 1.27 μM. mdpi.comnih.gov This finding highlights a key mechanism of its anti-neuroinflammatory potential.

| Cell Line | Stimulant | Measured Effect | IC50 Value (μM) | Source |

|---|---|---|---|---|

| BV-2 Microglial Cells | LPS | Inhibition of NO Production | 18.18 ± 1.27 | mdpi.comnih.gov |

The mechanism by which this compound inhibits inflammatory responses is linked to its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. smolecule.comnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO in inflammatory conditions. smolecule.comnih.gov Studies on related prenylated chalcones suggest a likely mechanism of action involves preventing the degradation of the inhibitor of NF-κB alpha (IκBα). mdpi.com By inhibiting IκBα degradation, the translocation of the active NF-κB dimer (typically p65/p50) into the nucleus is blocked, thereby suppressing the transcription of target inflammatory genes. mdpi.comnih.gov This modulation of the NF-κB pathway appears to be a central component of this compound's anti-inflammatory activity. smolecule.comnih.gov

Beyond its effects on NO production, the anti-inflammatory profile of this compound is likely broadened by its influence on other key inflammatory mediators. The NF-κB pathway, which this compound modulates, is a master regulator of pro-inflammatory cytokines. nih.gov Research on closely related compounds found alongside this compound in natural sources, such as isoliquiritigenin, has shown potent suppression of the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) messenger RNA (mRNA). wordpress.com Similarly, other prenylated flavonoids have demonstrated the ability to reduce the expression of TNF-α, IL-6, and interleukin-1β (IL-1β). mdpi.comnih.gov These findings suggest that a significant component of this compound's anti-inflammatory action may involve the downregulation of these critical pro-inflammatory cytokines.

This compound exhibits potent antioxidant properties, contributing to its potential therapeutic effects by combating oxidative stress. dokumen.pubresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.

This compound has been identified as a powerful antioxidant agent through various in vitro assays designed to measure free radical scavenging capabilities. dokumen.pubresearchgate.net It has shown notable efficacy in scavenging peroxynitrite, a potent and destructive reactive nitrogen species. researchgate.net In specific antioxidant assays, this compound was found to be one of the most potent agents tested. researchgate.net Furthermore, its antioxidant capacity has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for assessing the ability of a compound to act as a hydrogen or electron donor to neutralize free radicals. researchgate.netresearchgate.net

Antioxidant Mechanisms

Oxidative Stress Pathway Modulation (e.g., NADPH oxidase inhibition, GSH levels)

This compound has been identified as a potent antioxidant agent. nih.govnih.gov Its antioxidant effects are attributed to its ability to quench reactive oxygen species (ROS) and reduce lipid peroxidation. nih.gov Compounds from Glycyrrhiza glabra, the plant source of this compound, are known to exhibit these antioxidant properties. nih.gov

Research on chalcones, the class of compounds to which this compound belongs, suggests that they can modulate oxidative stress through various mechanisms. One such mechanism is the inhibition of NADPH-induced microsomal lipid peroxidation. mdpi.com While this has been demonstrated for other licochalcones, specific studies detailing the direct inhibitory effect of this compound on NADPH oxidase are limited.

Furthermore, the modulation of glutathione (B108866) (GSH) levels is another key aspect of the oxidative stress response. Some herbal compounds, including certain chalcones, have been associated with an increase in total glutathione levels, contributing to their hepatoprotective and antioxidant activities. nih.gov The activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response, is another mechanism by which compounds from Glycyrrhiza glabra exert their antioxidant effects. nih.gov This pathway is known to upregulate the expression of antioxidant enzymes and proteins involved in GSH synthesis. However, direct evidence specifically linking this compound to the modulation of GSH levels and the Nrf2 pathway requires further investigation.

Table 1: Effects of this compound and Related Compounds on Oxidative Stress Pathways

| Compound/Extract | Pathway/Target | Observed Effect | Reference |

|---|---|---|---|

| This compound | Antioxidant Activity | Identified as a potent antioxidant agent. | nih.govnih.gov |

| Licochalcones A, B, and D | NADPH-induced microsomal lipid peroxidation | Inhibition of lipid peroxidation. | mdpi.com |

| Compounds from Glycyrrhiza glabra | Nrf2 signaling pathway | Activation of the pathway. | nih.gov |

| Herbal compounds including chalcones | Glutathione (GSH) levels | Potential to increase total GSH levels. | nih.gov |

Antitumor and Antiproliferative Effects

The potential of this compound as an antitumor and antiproliferative agent is an area of active research, with investigations into its effects on several key cellular processes involved in cancer progression.

Currently, there is a lack of direct scientific evidence from preclinical studies specifically investigating the role of this compound in the regulation of autophagy and its key markers such as Beclin-1, LC3-II, and p62. While other chalcones have been shown to induce autophagy in cancer cells, this specific mechanism has not yet been elucidated for this compound.

The effect of this compound on the epithelial-mesenchymal transition (EMT), a crucial process in cancer metastasis, has not been specifically documented in the available preclinical research. Studies on other flavonoids isolated from Glycyrrhiza glabra, such as glabridin, have shown the ability to induce mesenchymal-to-epithelial transition (MET), the reverse of EMT, in breast cancer cells. mdpi.comresearchgate.net This is characterized by an increased expression of the epithelial marker E-cadherin and a decreased expression of the mesenchymal marker vimentin. mdpi.comresearchgate.net However, similar investigations into the direct effects of this compound on EMT-related markers and signaling pathways are yet to be conducted.

There is currently no direct scientific evidence from preclinical studies to suggest that this compound acts as an inhibitor of histone deacetylases (HDACs). While some chalcones and other compounds from Glycyrrhiza glabra have been investigated for their potential to inhibit HDACs, specific studies focusing on this compound's activity in this regard are not available.

The direct impact of this compound on cell cycle progression in cancer cells has not been specifically detailed in the existing preclinical literature. Research on other chalcones has demonstrated the ability to induce cell cycle arrest, often at the G2/M phase, as part of their antiproliferative effects. mdpi.com However, specific studies to determine whether this compound exerts similar effects on cell cycle checkpoints and regulatory proteins are needed.

While direct studies on this compound's engagement of the mitochondrial apoptosis pathway are limited, evidence from related compounds suggests this is a plausible mechanism of its antitumor activity. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of this pathway.

A study on a closely related prenylated chalcone (B49325), Paratocarpin E, demonstrated its ability to alter the expression of Bax and Bcl-2 in human breast cancer cells. This alteration led to the release of cytochrome c from the mitochondria into the cytosol, indicating the initiation of the mitochondria-mediated apoptotic pathway. Although this provides a strong indication, further research is required to specifically confirm the effects of this compound on the Bcl-2 family of proteins and the subsequent activation of the mitochondrial apoptotic cascade.

Table 2: Summary of Investigated Antitumor and Antiproliferative Mechanisms for this compound and Related Compounds

| Mechanism | Compound | Key Proteins/Markers | Finding | Reference |

|---|---|---|---|---|

| Autophagy Regulation | This compound | Beclin-1, LC3-II, p62 | No specific data available. | |

| EMT Modulation | This compound | E-cadherin, Vimentin | No specific data available. | |

| Glabridin | E-cadherin, Vimentin | Induced MET in breast cancer cells. | mdpi.comresearchgate.net | |

| HDAC Inhibition | This compound | HDACs | No specific data available. | |

| Cell Cycle Progression | This compound | Cell cycle checkpoints | No specific data available. | |

| Other Chalcones | G2/M phase | Induction of cell cycle arrest. | mdpi.com | |

| Mitochondrial Apoptosis | This compound | Bcl-2 family proteins | No specific data available. | |

| Paratocarpin E | Bax, Bcl-2, Cytochrome c | Altered expression leading to apoptosis. |

Enzyme Inhibition Studies

Following extensive investigation, no specific research findings detailing the direct inhibitory effects of this compound on cholinesterase, glycosidase, amylase, tyrosinase, or aromatase (CYP19) enzymes were identified in the available literature. While the broader class of flavonoids, to which this compound belongs, has been studied for such enzymatic interactions, data pertaining specifically to this compound is not present in the search results. Therefore, quantitative data such as IC50 values and detailed mechanistic insights for the subsections below could not be provided.

Cholinesterase Enzyme Inhibition (AChE, BChE)

There is no available scientific data from the search results detailing the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Glycosidase and Amylase Inhibition

Specific studies on the inhibitory effects of this compound on α-glucosidase and α-amylase enzymes have not been identified in the provided search results. Consequently, there is no data to report on its potential in this area.

Tyrosinase Inhibition

The capacity of this compound to inhibit the tyrosinase enzyme has not been documented in the available scientific literature based on the search results.

Aromatase (CYP19) Inhibition

No studies were found that specifically investigate the inhibitory potential of this compound against the aromatase (CYP19) enzyme.

Molecular Target Identification and Validation

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Ligand Interactions

The interaction of this compound with the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) has not been specifically elucidated in the available research. Studies detailing its binding affinity, agonistic or antagonistic activity, or its influence on PPAR-γ regulated gene expression are absent from the provided search results. While other natural compounds, including other flavonoids, have been investigated as PPAR-γ ligands, this specific research has not been extended to this compound according to the available information.

Receptor-Ligand Binding Assays

Direct experimental data from receptor-ligand binding assays for this compound are limited in the currently available scientific literature. However, computational studies and broader screenings of flavonoid classes provide some indication of its potential receptor interactions. For instance, some phenolic compounds found in licorice plants, a source of this compound, have been noted to have weak binding affinities for estrogen receptors. mdpi.com While specific affinity values (such as Kᵢ or K𝘥) for this compound are not documented, molecular docking simulations predict its interaction with the ligand-binding domains of several nuclear receptors. These computational models, further detailed in section 6.3.3, suggest potential binding to targets such as the Pregnane X Receptor (PXR) and Estrogen Receptor Alpha (ESR1). acs.orgresearchgate.net These in silico findings highlight potential targets that warrant future investigation through experimental binding assays.

Proteomic and Metabolomic Profiling for Target Discovery

As of the current body of research, specific studies employing proteomic or metabolomic profiling to perform unbiased target discovery for this compound have not been reported. Such methodologies, which analyze global changes in protein or metabolite levels upon compound treatment, are powerful tools for identifying molecular targets and elucidating mechanisms of action. pjps.pk While proteomic and metabolomic analyses have been applied to characterize the broader effects of complex plant extracts containing this compound, dedicated studies focused on the isolated compound are not yet available in the literature. semanticscholar.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Identification of Pharmacophore Features

This compound belongs to the prenylated flavonoid family, possessing a core chalcone scaffold. The essential pharmacophoric features for the biological activity of this class of compounds are generally understood to be rooted in its hybrid chemical structure. Key features include:

Aromatic Rings (A and B): These rings act as hydrophobic scaffolds that can engage in π-π stacking and hydrophobic interactions with protein targets.

α,β-Unsaturated Carbonyl System: This reactive group is a key feature of the chalcone backbone and can act as a Michael acceptor. nih.gov

Hydroxyl Groups: The phenolic hydroxyl groups are critical hydrogen bond donors and acceptors, enabling specific interactions with polar residues in protein binding sites. Their placement on the aromatic rings is crucial for activity. researchgate.net

Prenyl Groups: These lipophilic isoprenoid side-chains significantly influence the molecule's interaction with biological membranes and can occupy hydrophobic pockets within target proteins, often enhancing potency and modulating selectivity. mdpi.com

For flavonoid compounds, it has been noted that hydroxyl groups and prenyl groups are essential for demonstrating estrogenic activities. researchgate.net

Role of Specific Structural Moieties (e.g., prenyl group, hydroxyl groups, dihydrofuran ring)

The specific structural components of this compound play distinct and crucial roles in its biological activities, as suggested by SAR studies on related flavonoids.

Prenyl Groups: The presence of prenyl groups is a defining feature of this compound and is known to enhance the biological properties of flavonoids. This is largely attributed to increased lipophilicity, which can improve membrane permeability and strengthen binding to hydrophobic domains within protein targets. nih.gov In some related chalcones, the hydroxylation of a prenyl side chain has been found to reduce cytotoxicity, indicating the nature of the prenyl group is a key determinant of activity. nih.gov

Hydroxyl Groups: The phenolic hydroxyl groups are fundamental for activity, primarily by forming hydrogen bonds with amino acid residues in target proteins. In a study of flavonoids' estrogenic potential, it was determined that hydroxyl groups are essential for binding affinity. researchgate.net

Dihydrofuran Ring: this compound features a cyclized prenyl group forming a dihydrofuran ring system. A comparative analysis of prenylated flavonoids for anti-inflammatory activity revealed that the 2-(1-hydroxy-1-methylethyl)-2,3-dihydrofuran ring played an important role in the inhibition of nitric oxide (NO) production. mdpi.com This suggests that the specific cyclized nature of this moiety is a key contributor to its anti-inflammatory effects.

Computational SAR Modeling and Molecular Docking Analysis

Molecular docking has been the primary computational tool used to explore the SAR of this compound, providing valuable insights into its potential molecular targets and binding modes. These studies have predicted interactions with a range of proteins implicated in metabolism, inflammation, and viral replication.

A docking study investigating modulators of the Pregnane X Receptor (PXR) , a key regulator of drug metabolism, identified this compound as a potential ligand. The simulation calculated a favorable binding free energy and identified key interactions within the receptor's ligand-binding domain. acs.org Similarly, in a large-scale virtual screening effort to identify compounds from traditional herbal formulas for asthma, this compound was docked against several targets, including Estrogen Receptor Alpha (ESR1) . researchgate.netnih.gov Further in silico studies have identified this compound as a potential inhibitor of viral proteins, including the main protease of SARS-CoV-2 and the NS2B/NS3 protease of the Dengue virus . pjps.pksbu.ac.ir

The following table summarizes the key findings from these molecular docking analyses.

| Target Protein | PDB ID | Binding/Affinity Energy (kcal/mol) | Key Interacting Residues |

| Pregnane X Receptor (PXR) | 1NRL | -57.36 (Free Energy) | Phe288, Trp299 |

| SARS-CoV-2 Main Protease | 6LU7 | -7.4 | Not specified |

| Estrogen Receptor Alpha (ESR1) | 3ERT | ≥ -9.0 (Affinity Score) | Not specified |

| Dengue Virus NS2B/NS3 Protease | 2FOM | Not specified | Identified as a potential inhibitor in a screening study. |

In Vitro Cellular Model Systems

This compound has been evaluated in a limited number of in vitro cellular models, primarily to assess its anti-inflammatory and antioxidant activities. Research has demonstrated its ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2). mdpi.comnih.gov This finding suggests a potential neuroprotective role by modulating microglial activation. Additionally, this compound was identified as a potent antioxidant in an acellular peroxynitrite scavenging assay, indicating its capacity to neutralize reactive nitrogen species, which are implicated in cellular damage and inflammation. semanticscholar.orgresearchgate.net

The table below details the specific quantitative findings from published in vitro cellular studies.

| Cell Line/Model | Assay | Biological Activity | Result (IC₅₀) |

| Murine BV-2 Microglial Cells | Nitric Oxide (NO) Production Inhibition | Anti-inflammatory | 18.18 ± 1.27 µM |

Cancer Cell Line Panels (e.g., MCF-7, MDA-MB-231, HepG2, Caco-2, PC-3, KB)

Based on a comprehensive review of the available scientific literature, specific preclinical data regarding the direct cytotoxic or antiproliferative activity of this compound against the commonly used cancer cell lines MCF-7 (breast), MDA-MB-231 (breast), HepG2 (liver), Caco-2 (colorectal), PC-3 (prostate), and KB (oral) could not be identified. While related compounds from its natural source, Glycyrrhiza glabra (licorice), have been studied for their anticancer properties, direct evidence detailing the effects of this compound on these specific cell panels is not present in the reviewed sources mdpi.comnih.govnih.govscienceopen.comnih.gov.

Other Relevant Cell-Based Assays

Beyond its anti-inflammatory effects, this compound has demonstrated significant activity in other cell-based and biochemical assays, primarily related to its antioxidant capacity. Multiple studies have identified this compound as a potent antioxidant agent nih.govnih.gov. Specifically, its efficacy was highlighted in an authentic peroxynitrite antioxidant assay, where it was found to be one of the most powerful antioxidant compounds tested nih.govmdpi.comdokumen.pubresearchgate.netresearchgate.net. Peroxynitrite is a highly reactive nitrogen species that can cause significant oxidative damage to cells.

Mechanistically, the antioxidant effects of compounds like this compound may be linked to the activation of key cellular defense pathways. Research suggests that certain chalcones can activate the Nrf2 signaling pathway, a central regulator of the cellular antioxidant response that controls the expression of numerous protective enzymes uniroma1.it. The potent activity of this compound in peroxynitrite scavenging assays points to its potential role in mitigating cellular damage caused by oxidative and nitrative stress nih.govdokumen.pub.

| Compound | Assay Type | Key Finding | Source |

|---|---|---|---|

| This compound | Peroxynitrite Antioxidant Assay | Identified as a highly potent antioxidant agent. | nih.govnih.govmdpi.comdokumen.pubresearchgate.netresearchgate.net |

| Chalcones (class including this compound) | Nrf2 Signaling Pathway Activation | Associated with activation of the cellular antioxidant response. | uniroma1.it |

In Vivo Preclinical Animal Models

Inflammation Models (e.g., Zebrafish inflammation model)

A review of the available scientific literature did not yield any studies where this compound was specifically evaluated in an in vivo zebrafish inflammation model. While this model is utilized to assess the anti-inflammatory properties of other natural flavonoids, data on this compound is currently unavailable mdpi.comnih.gov.

Oxidative Stress Models (e.g., Paraquat-induced oxidative stress)

There is no available evidence from the reviewed literature to indicate that this compound has been tested in in vivo oxidative stress models, such as the paraquat-induced oxidative stress model.

Tumor Xenograft Models

Specific studies evaluating the efficacy of this compound in in vivo tumor xenograft models have not been identified in the reviewed scientific literature. While tumor xenograft models are a standard preclinical tool for assessing the anticancer potential of novel compounds, there is no published data regarding the use of this model for this compound nih.govnih.govacs.orgresearchgate.net.

Advanced Research Applications and Future Directions for Paratocarpin B

Lead Compound Optimization and Drug Discovery Potential

Paratocarpin B serves as a valuable scaffold in drug discovery. The process of lead optimization aims to systematically modify the chemical structure of a lead compound like this compound to enhance its therapeutic properties, including potency, selectivity, and pharmacokinetic profile. nih.gov For prenylated flavonoids, the number, type, and position of the prenyl group are closely related to their bioactivity. nih.gov

The prenyl moiety generally increases the lipophilicity of the flavonoid backbone, which can lead to a higher affinity for cellular membranes and enhanced biological effects such as cytotoxic, anti-inflammatory, and antimicrobial activities. nih.govtandfonline.commdpi.com However, this same lipophilicity can sometimes negatively impact bioavailability. nih.govtandfonline.com Optimization strategies for this compound would therefore involve targeted chemical modifications to balance these properties. Structure-activity relationship (SAR) studies are crucial to guide this process, providing insights into how specific structural changes affect biological function. nih.govmdpi.com

Key optimization strategies could include:

Modification of the Prenyl Group: Altering the length or structure of the prenyl chain or introducing additional functional groups to modulate lipophilicity and target interaction.

Modification of the Flavonoid Scaffold: Introducing or altering hydroxyl, methoxy, or other functional groups on the flavonoid rings to improve target binding, selectivity, and solubility. mdpi.com

Synthesis of Analogues: Creating a library of this compound analogues with systematic variations to explore the chemical space and identify candidates with superior drug-like properties. nih.gov

Table 1: Potential Lead Optimization Strategies for this compound

| Modification Strategy | Objective | Potential Outcome |

| Hydroxylation of Flavonoid Rings | Increase solubility and hydrogen bonding potential | Improved pharmacokinetic profile and target affinity. |

| Bioisosteric Replacement of Groups | Enhance binding affinity or metabolic stability | Increased potency and duration of action. |

| Altering Prenyl Chain Position | Explore different binding pockets on the target | Improved target selectivity and potency. nih.gov |

| Cyclization of Prenyl Chain | Restrict conformational flexibility | Increased binding affinity and specificity. nih.gov |

Potential for Synergistic Therapeutic Strategies

Natural compounds like this compound may exhibit enhanced therapeutic efficacy when combined with conventional drugs. This synergistic approach can lead to lower required doses, reduced toxicity, and the ability to overcome drug resistance. nih.govmdpi.com Flavonoids, as a class, have been shown to act synergistically with various chemotherapeutic agents, such as paclitaxel, doxorubicin, and cisplatin, by modulating pathways that increase cancer cell sensitivity to these drugs. nih.govmdpi.com

For this compound, potential synergistic strategies could be explored in several disease contexts, particularly in oncology. For instance, combining this compound with Poly (ADP-ribose) polymerase inhibitors (PARPis) could be a promising avenue. PARPis are targeted therapies effective in cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations). nih.govnih.gov A combination therapy could potentially broaden the applicability of PARPis to a wider range of tumors. frontiersin.org Research has shown that other targeted drugs, like CDK4/6 inhibitors, can enhance the cancer-killing effects of viruses by making cancer cells more visible to the immune system. oncology-central.com

Table 2: Hypothetical Synergistic Combinations with this compound

| Combination Agent | Therapeutic Area | Rationale for Synergy |

| Paclitaxel | Oncology | Flavonoids can inhibit drug efflux pumps or sensitize cells to apoptosis, enhancing the cytotoxic effect of paclitaxel. nih.gov |

| PARP Inhibitors (e.g., Olaparib) | Oncology | This compound might induce "BRCAness" or inhibit alternative DNA repair pathways, creating synthetic lethality with PARP inhibition. frontiersin.orgmdpi.com |

| Immune Checkpoint Inhibitors | Oncology | Flavonoids can possess immunomodulatory effects, potentially enhancing the anti-tumor immune response triggered by checkpoint blockade. nih.gov |

| Conventional Antibiotics | Infectious Disease | Prenylated flavonoids have demonstrated the ability to enhance the activity of antibiotics against drug-resistant bacteria. mdpi.comresearchgate.net |

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one drug, one target" paradigm is often insufficient for understanding the complex effects of natural products, which typically interact with multiple targets. nih.gov Systems biology and network pharmacology offer a holistic framework to investigate these complex interactions. nih.govnih.govtaylorfrancis.com These approaches integrate large-scale biological data to construct networks of drug-target-disease interactions, allowing for the elucidation of mechanisms of action and the prediction of new therapeutic uses. nih.govdrugtargetreview.com

For this compound, these computational methods can be invaluable. By analyzing the interaction networks of compounds from the Artocarpus genus, researchers can predict the molecular targets of this compound and identify the key biological pathways it modulates. nih.gov This can help to explain its observed pharmacological effects and discover novel therapeutic indications. Network pharmacology is particularly useful for screening active compounds from natural sources and understanding their multi-component, multi-target mechanisms. nih.gov This approach moves beyond single-target analysis to evaluate the effect of a compound on the entire cellular system, which is crucial for developing more effective and safer drugs. drugtargetreview.com

Challenges and Opportunities in Natural Product Drug Development

The development of drugs from natural products like this compound is fraught with challenges but also presents unique opportunities. ijpsjournal.com A primary challenge is ensuring a sustainable and consistent supply of the compound, which often involves complex isolation from natural sources or difficult total chemical synthesis. mdpi.comresearchgate.netrsc.org

Other significant hurdles include:

Structural Complexity: The intricate structures of natural products can make synthesis and modification difficult and costly. ijpsjournal.com

Pharmacokinetic Properties: Natural products can sometimes have poor bioavailability or metabolic instability, requiring significant optimization. nih.govtandfonline.com

Mechanism Deconvolution: Identifying the precise molecular target(s) and mechanism of action can be challenging due to their multi-target nature. researchgate.net

Despite these challenges, the opportunities are substantial. Natural products provide immense structural diversity and novel chemical scaffolds that are often absent in synthetic compound libraries. ijpsjournal.com This novelty can lead to the discovery of drugs with entirely new mechanisms of action, addressing unmet medical needs and providing solutions for complex diseases and rising antimicrobial resistance. ijpsjournal.com

Unexplored Biological Activities and Mechanistic Research Gaps

While compounds from the Artocarpus genus are known to possess a wide range of activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, the full biological profile of this compound remains to be elucidated. bohrium.comresearchgate.netbiointerfaceresearch.comresearchgate.net Many prenylated flavonoids exhibit potent cytotoxic activity against various cancer cell lines, suggesting significant potential in oncology. nih.govmuni.cz A related compound, Paratocarpin E, has been shown to induce apoptosis and autophagy in breast cancer cells by modulating signaling pathways like p38, JNK, and NF-κB. nih.gov

Significant research gaps exist in understanding the specific molecular mechanisms of this compound. Future research should focus on:

Target Identification: Unambiguously identifying the primary protein targets through which this compound exerts its effects.

Signaling Pathway Analysis: Mapping the downstream signaling cascades affected by the compound-target interaction.

Exploring New Therapeutic Areas: Investigating potential activities in other domains such as neurodegenerative diseases, metabolic disorders, or viral infections, where other flavonoids have shown promise. nih.govnih.gov

In Vivo Studies: Moving beyond cell-based assays to validate therapeutic efficacy in preclinical animal models of disease. nih.gov

Advanced Analytical and Bioanalytical Method Development for Complex Matrices

To advance the preclinical and clinical development of this compound, robust and sensitive analytical methods are essential for its quantification in complex biological matrices like plasma, urine, and tissue. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a cornerstone technique for the analysis of phytochemicals in plant extracts and biological samples. mdpi.comnih.govnih.gov

Developing a validated bioanalytical method involves several key steps:

Method Optimization: Fine-tuning chromatographic conditions (e.g., column type, mobile phase, gradient) to achieve optimal separation and sensitivity for this compound. mdpi.com

Sample Preparation: Devising efficient extraction procedures to isolate the analyte from the complex matrix while minimizing interference. nih.gov

Validation: Rigorously validating the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.netmdpi.com

The development of such methods is critical for pharmacokinetic studies, which are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its optimized analogues.

Table 3: Comparison of Analytical Techniques for this compound Analysis

| Technique | Advantages | Disadvantages | Application |

| HPLC-UV/PDA | Cost-effective, robust, widely available. | Lower sensitivity and specificity compared to MS. | Routine quantification in plant extracts, quality control. |

| LC-MS/MS | High sensitivity, high specificity, structural information. | Higher cost, more complex instrumentation. | Quantification in biological matrices (plasma, tissue), metabolite identification. mdpi.com |

| Supercritical Fluid Chromatography (SFC) | Eco-friendly (uses CO2), faster separations. | Limited applicability for highly polar compounds. | "Green" bioanalysis, chiral separations. bioanalysis-zone.com |

Q & A

Q. How to ensure reproducibility in this compound research across laboratories?

- Methodological Answer :

- Share raw datasets (spectra, chromatograms) in public repositories (e.g., Zenodo).

- Detail instrument calibration (e.g., NMR shimming, HPLC column lot numbers).

- Cross-validate findings via inter-lab collaborations.

- Use electronic lab notebooks for real-time protocol tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.